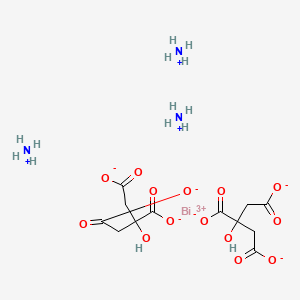
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, also known as DMPCCA, is a cyclopropane-based compound that has been the subject of a variety of scientific studies. It is a cyclopropane-based compound that has been studied for its potential applications in synthetic organic chemistry, drug discovery, and biotechnology. DMPCCA is a versatile compound that has been used in a variety of synthetic reactions and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including drug discovery, synthetic organic chemistry, and biotechnology. In drug discovery, (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has been used as a scaffold molecule for the synthesis of novel compounds with potential therapeutic applications. In synthetic organic chemistry, (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has been used as a building block for the synthesis of other complex molecules. In biotechnology, (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has been used as a starting material for the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is not completely understood. However, it is believed that (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule is believed to be the driving force behind the observed biochemical and physiological effects of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid.
Biochemical and Physiological Effects
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is able to modulate the activity of several enzymes, including proteases, phosphatases, and kinases. (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has also been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. In addition, (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is its high solubility in aqueous solutions, which makes it easy to work with in a variety of laboratory experiments. In addition, (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is relatively inexpensive and easy to synthesize. However, (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is also limited by its low stability in the presence of light and oxygen, which limits its use in certain laboratory experiments.
Zukünftige Richtungen
The potential applications of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid are numerous, and there are many possible future directions for further research. One possible direction is the development of novel compounds based on the (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid scaffold for use in drug discovery. Additionally, further research into the biochemical and physiological effects of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid could lead to a better understanding of its effects on biological systems.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-8-3-7(4-9(5-8)16-2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGQEHIDCZMYBA-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CC2C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2C[C@H]2C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)








